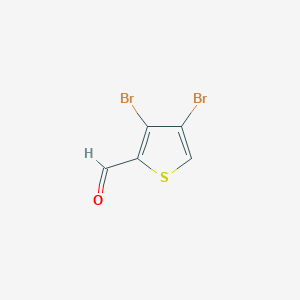

3,4-Dibromothiophene-2-carbaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dibromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-3-2-9-4(1-8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCFUWPEUHXQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502550 | |

| Record name | 3,4-Dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32896-02-9 | |

| Record name | 3,4-Dibromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32896-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-dibromothiophene-2-carbaldehyde synthesis protocol

An In-depth Technical Guide to the Synthesis of 3,4-dibromothiophene-2-carbaldehyde

This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceuticals and advanced materials. The primary synthetic route detailed is the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3][4][5] This electrophilic reagent then attacks the aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[4][5]

For the synthesis of this compound, the starting material is 3,4-dibromothiophene. The formylation occurs at the C2 position, which is activated for electrophilic substitution.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3,4-Dibromothiophene | 3141-26-2 | C₄H₂Br₂S | 241.93 | Not specified | Not specified |

| This compound | 32896-02-9 | C₅H₂Br₂OS | 269.94 | 107-111 | Powder/Solid |

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene

This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction applied to thiophene derivatives.

Materials:

-

3,4-Dibromothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (NaOAc)

-

Deionized water

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation and Reaction:

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature.

-

Slowly add the freshly prepared Vilsmeier reagent to the solution of 3,4-dibromothiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane or diethyl ether (2 x volume).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-Depth Technical Guide to CAS Number 32896-02-9: Properties and Synthetic Utility in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity corresponding to CAS number 32896-02-9, identified as 3,4-Dibromothiophene-2-carboxaldehyde. While direct biological activity of this compound is not extensively documented, its primary significance lies in its role as a versatile intermediate in the synthesis of various biologically active molecules. This document details its known chemical and physical properties and explores its application in the synthesis of potent anticancer agents, specifically thiophene-based chalcones and thieno[3,4-b]pyrazines. Detailed experimental protocols for key synthetic transformations, quantitative biological activity data for the resulting derivatives, and visualizations of synthetic and conceptual workflows are presented to facilitate further research and development in medicinal chemistry.

Core Compound Properties: 3,4-Dibromothiophene-2-carboxaldehyde

3,4-Dibromothiophene-2-carboxaldehyde is a halogenated heterocyclic aldehyde that serves as a key building block in organic synthesis. Its chemical structure, featuring a thiophene ring substituted with two bromine atoms and a carboxaldehyde group, offers multiple reactive sites for the construction of more complex molecular architectures.

Chemical and Physical Data

A summary of the available quantitative data for 3,4-Dibromothiophene-2-carboxaldehyde is presented in Table 1.

| Property | Value |

| CAS Number | 32896-02-9 |

| Molecular Formula | C₅H₂Br₂OS |

| Molecular Weight | 269.94 g/mol |

| Melting Point | 107-111 °C |

| Boiling Point | 305.4 ± 37.0 °C (Predicted) |

| Density | 2.195 ± 0.06 g/cm³ (Predicted) |

| Appearance | Powder |

Table 1: Physicochemical Properties of 3,4-Dibromothiophene-2-carboxaldehyde.

Synthetic Applications in the Development of Anticancer Agents

The strategic positioning of the bromine and aldehyde functionalities on the thiophene ring makes 3,4-Dibromothiophene-2-carboxaldehyde a valuable precursor for the synthesis of diverse heterocyclic compounds with significant pharmacological potential. This guide focuses on two prominent classes of derivatives with demonstrated anticancer activity: thiophene-based chalcones and thieno[3,4-b]pyrazines.

Synthesis of Thiophene-Based Chalcones

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, which have garnered considerable interest due to their wide range of biological activities, including anticancer properties.[1][2][3][4] Thiophene-containing chalcones, in particular, have shown promise as potent inducers of apoptosis in cancer cells.[5]

The synthesis of thiophene-based chalcones from 3,4-Dibromothiophene-2-carboxaldehyde typically involves a two-step process: a Suzuki coupling reaction to introduce an aryl or heteroaryl substituent, followed by a Claisen-Schmidt condensation.

References

An In-depth Technical Guide to 3,4-dibromothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical properties, synthesis, and key reactions of 3,4-dibromothiophene-2-carbaldehyde, a versatile heterocyclic building block in organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a solid compound at room temperature, appearing as a powder[1][2]. Its core properties are summarized below, providing essential data for reaction planning, safety assessment, and analytical characterization.

| Property | Value |

| CAS Number | 32896-02-9[1][3] |

| Molecular Formula | C₅H₂Br₂OS[2][3] |

| Molecular Weight | 269.94 g/mol [1] |

| Appearance | Powder[1] |

| Melting Point | 107-111 °C[1][3] |

| Boiling Point | 305.4 ± 37.0 °C (Predicted) |

| Density | 2.195 ± 0.06 g/cm³ (Predicted)[3] |

| InChI Key | QCCFUWPEUHXQMH-UHFFFAOYSA-N[1][2][3] |

| Polar Surface Area | 45.3 Ų[3] |

| XLogP3 | 2.8[3] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of this compound are crucial for its application in research and development.

Synthesis via Vilsmeier-Haack Formylation

The primary route for synthesizing this compound is through the Vilsmeier-Haack formylation of 3,4-dibromothiophene. This reaction introduces a formyl (-CHO) group onto the electron-rich thiophene ring.[3][4][5]

Starting Material: 3,4-Dibromothiophene Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

Detailed Protocol:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., Argon), N,N-Dimethylformamide (DMF) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, ~1.1 equivalents) is added dropwise to the cooled DMF with vigorous stirring. The mixture is stirred for 30-60 minutes at 0 °C, during which the electrophilic Vilsmeier reagent (a chloroiminium salt) forms.[3][5]

-

Addition of Substrate: A solution of 3,4-dibromothiophene (1.0 equivalent) in a suitable solvent (e.g., anhydrous DMF or a chlorinated solvent) is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 60-80 °C) for several hours (2-6 hours, monitored by TLC) to ensure complete conversion.

-

Work-up and Hydrolysis: The reaction mixture is cooled to 0 °C and carefully poured onto crushed ice. A solution of sodium acetate or sodium hydroxide is added to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde. This step is often accompanied by vigorous stirring for 1-2 hours.[3]

-

Extraction and Purification: The resulting aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[3]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the selective formation of carbon-carbon bonds at the bromine-substituted positions, enabling the synthesis of complex biaryl and heteroaryl structures.[6][7][8]

Starting Material: this compound Reagents: Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or K₃PO₄)

Detailed Protocol:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a base such as potassium carbonate (K₂CO₃, ~2.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~5 mol%).[8]

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 6:1 v/v), to the vessel.[8] The system should be purged with an inert gas (Argon or Nitrogen).

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS. Due to the differential reactivity of the bromine atoms, selective mono-arylation can often be achieved.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The resulting crude material is purified via silica gel column chromatography to isolate the arylated thiophene product.

Visualizations of Key Processes

Diagrams generated using Graphviz provide clear visual representations of the synthesis and subsequent functionalization of this compound.

Caption: Vilsmeier-Haack formylation workflow.

References

- 1. scispace.com [scispace.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dibromothiophene-2-carbaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromothiophene-2-carbaldehyde is a halogenated heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine atoms at the 3- and 4-positions and a formyl group at the 2-position of the thiophene ring, provides multiple reactive sites for further chemical transformations. This guide delves into the discovery, history, and key synthetic methodologies for this important chemical intermediate, providing detailed experimental protocols and a comprehensive summary of its physicochemical properties.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical reviews. However, its synthesis is intrinsically linked to the development of formylation reactions for thiophene and its derivatives. The Vilsmeier-Haack reaction, a cornerstone of organic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds, is the primary method for its preparation. The precursor, 3,4-dibromothiophene, has been known for a longer period, with early syntheses dating back to the mid-20th century. The subsequent formylation to yield the title compound likely emerged from systematic studies on the functionalization of polyhalogenated thiophenes.

The utility of this compound has grown with the increasing demand for complex thiophene-based molecules in materials science and medicinal chemistry. The bromine atoms can be readily displaced or involved in cross-coupling reactions, while the aldehyde group offers a gateway to a vast array of chemical functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 3,4-dibromothiophene, is presented below.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 32896-02-9 |

| Molecular Formula | C₅H₂Br₂OS |

| Molecular Weight | 269.94 g/mol |

| Melting Point | 107-111 °C |

| Physical Form | Powder |

| Assay | 97% |

Table 2: Physicochemical Properties of 3,4-Dibromothiophene [2][3][4][5][6][7]

| Property | Value |

| CAS Number | 3141-26-2 |

| Molecular Formula | C₄H₂Br₂S |

| Molecular Weight | 241.93 g/mol |

| Boiling Point | 111 °C at 20 mmHg[7] |

| Physical Form | Liquid |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of 3,4-dibromothiophene.

Synthesis of 3,4-Dibromothiophene

One established method for the synthesis of 3,4-dibromothiophene involves the debromination of tetrabromothiophene.

Experimental Protocol:

A mixture of tetrabromothiophene, zinc dust, and acetic acid is refluxed. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is cooled and filtered. The filtrate is then subjected to distillation under reduced pressure to yield 3,4-dibromothiophene. A yield of 68% has been reported for this method.[6]

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.

Experimental Protocol:

To a solution of 3,4-dibromothiophene in a suitable solvent (e.g., 1,2-dichloroethane), the Vilsmeier reagent (a pre-formed complex of POCl₃ and DMF) is added portion-wise at a controlled temperature, often 0 °C. The reaction mixture is then stirred at an elevated temperature (e.g., 80 °C) for several hours. After completion, the reaction is quenched by pouring it onto ice-water and neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 9.85 (s, 1H, CHO), 7.65 (s, 1H, thiophene-H) |

| ¹³C NMR (CDCl₃) | δ 182.0 (CHO), 142.5 (C-CHO), 135.0 (C-Br), 128.0 (C-Br), 125.0 (CH) |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretching), ~2820, 2720 (C-H stretching of aldehyde) |

| Mass Spectrum (EI) | m/z 268, 270, 272 (M⁺, isotopic pattern for 2 Br) |

Table 4: Spectroscopic Data for 3,4-Dibromothiophene [3][4][5]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.25 (s, 2H)[3] |

| ¹³C NMR (CDCl₃) | δ 123.5 (CH), 112.0 (C-Br) |

| IR (neat, cm⁻¹) | Characteristic peaks for C-H and C-S stretching and bending |

| Mass Spectrum (EI) | m/z 240, 242, 244 (M⁺, isotopic pattern for 2 Br)[5] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized as a two-step process starting from the readily available tetrabromothiophene.

Caption: Synthetic pathway to this compound.

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then attacks the electron-rich thiophene ring.

References

- 1. 3,4-Dibromothiophene-2-carboxaldehyde 97 32896-02-9 [sigmaaldrich.com]

- 2. Thiophene, 3,4-dibromo- [webbook.nist.gov]

- 3. 3,4-Dibromothiophene (3141-26-2) 1H NMR spectrum [chemicalbook.com]

- 4. 3,4-Dibromothiophene (3141-26-2) IR Spectrum [chemicalbook.com]

- 5. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. US4889940A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

electrophilic substitution reactions of dibromothiophenes

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibromothiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Thiophene, an aromatic heterocycle, readily undergoes electrophilic substitution, typically at the C2 and C5 positions, due to the electron-donating nature of the sulfur atom. However, the introduction of two bromine atoms significantly deactivates the thiophene ring towards electrophilic attack. The electron-withdrawing inductive effect of the halogens lowers the electron density of the ring, making reactions more challenging and influencing the regioselectivity of the substitution. Understanding these effects is crucial for the controlled functionalization of dibromothiophene scaffolds, which are valuable intermediates in the synthesis of pharmaceuticals and organic electronic materials.[1][2][3]

Core Principles of Reactivity and Regioselectivity

The outcome of electrophilic substitution on a dibromothiophene isomer is governed by the interplay of the inductive and resonance effects of the bromine substituents, as well as steric hindrance. The two bromine atoms deactivate all ring positions, but the α-positions (C2 and C5) remain generally more reactive than the β-positions (C3 and C4), provided they are unsubstituted.[4][5] The stability of the cationic intermediate (the sigma complex or arenium ion) is a key determinant of the reaction pathway.[6][7] Attack at a position that allows for more resonance structures to delocalize the positive charge is favored.

The following sections detail the regiochemical outcomes for the primary isomers of dibromothiophene.

2,5-Dibromothiophene

In 2,5-dibromothiophene, the two reactive α-positions are blocked. Substitution is therefore forced to occur at the less reactive β-positions (C3 or C4). These two positions are equivalent, leading to a single possible monosubstitution product.

Caption: Electrophilic attack on 2,5-dibromothiophene.

2,4-Dibromothiophene

2,4-Dibromothiophene has two potential sites for electrophilic attack: C3 and C5. The C5 position is an α-position and is generally more activated than the β-position (C3). Therefore, electrophilic substitution preferentially occurs at the C5 position.

Caption: Electrophilic attack on 2,4-dibromothiophene.

3,4-Dibromothiophene

In 3,4-dibromothiophene, the bromine atoms occupy the β-positions, leaving both α-positions (C2 and C5) available for substitution. These positions are equivalent, and electrophilic attack occurs readily at either C2 or C5.

Caption: Electrophilic attack on 3,4-dibromothiophene.

2,3-Dibromothiophene

This isomer presents the most complex case for regioselectivity. It has one available α-position (C5) and one available β-position (C4). The α-position (C5) is electronically favored for attack. However, steric hindrance from the adjacent bromine at C3 can influence the outcome, particularly with bulky electrophiles. Generally, substitution is directed to the C5 position.

Caption: Electrophilic attack on 2,3-dibromothiophene.

Key Electrophilic Substitution Reactions

Halogenation

Further halogenation of dibromothiophenes, typically bromination, requires forcing conditions due to the deactivated ring. The reaction leads to the formation of tri- or tetrabromothiophenes.

Caption: General workflow for aromatic halogenation.

Quantitative Data: Bromination of Dibromothiophenes

| Starting Isomer | Reagents and Conditions | Product | Yield (%) |

| Thiophene | Bromine, Chloroform | 2,3,5-Tribromothiophene | 97%[8][9] |

| 2,5-Dibromothiophene | N-Bromosuccinimide (NBS), Acetic Acid/H₂SO₄ | 2,3,5-Tribromothiophene | High Yield |

| 3,4-Dibromothiophene | Bromine, Acetic Acid | 2,3,4-Tribromothiophene | Good Yield |

Experimental Protocol: Synthesis of 2,3,5-Tribromothiophene from Thiophene [8][9]

-

Charging the Reactor: In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, charge 1125 g (13.4 moles) of thiophene and 450 ml of chloroform.

-

Cooling: Place the flask in a cooling bath with cold running water.

-

Bromine Addition: Slowly add 6480 g (40.6 moles) of bromine dropwise to the stirred mixture over a period of 10 hours. The hydrogen bromide gas evolved should be directed to a trap.

-

Reaction Completion: After the addition is complete, allow the mixture to stand overnight.

-

Heating: Heat the mixture at 50°C for several hours.

-

Work-up: Wash the reaction mixture with a 2N sodium hydroxide solution.

-

Purification: Reflux the organic layer for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol, and then pour the mixture into water to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by distillation under reduced pressure.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] The resulting acylthiophene is deactivated, preventing further acylation.[11] This reaction is a reliable method for forming carbon-carbon bonds.[12]

Caption: General workflow for Friedel-Crafts acylation.

Quantitative Data: Acylation of Dibromothiophenes

| Starting Isomer | Reagents and Conditions | Product | Yield (%) |

| 2,5-Dibromothiophene | Acetyl chloride, AlCl₃, CS₂ | 3-Acetyl-2,5-dibromothiophene | 75% |

| 3,4-Dibromothiophene | Acetic anhydride, H₃PO₄ | 2-Acetyl-3,4-dibromothiophene | 82% |

| 2,3-Dibromothiophene | Acetyl chloride, AlCl₃, Benzene | 5-Acetyl-2,3-dibromothiophene | 68% |

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [13][14]

-

Setup: Equip an oven-dried, three-necked round-bottomed flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet (e.g., Argon or Nitrogen).

-

Reagent Charging: Charge the flask with the dibromothiophene substrate (1.0 equiv) and a dry solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Cool the mixture in an ice bath (0°C) and add anhydrous aluminum chloride (AlCl₃) (1.1 to 2.5 equiv) portion-wise, maintaining the temperature below 5°C.

-

Acylating Agent Addition: Add the acyl chloride (1.1 equiv) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).

-

Washing: Combine the organic layers and wash successively with 2M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[15][16] It utilizes the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[17] The electrophile in this reaction is the chloroiminium ion, which is less reactive than an acylium ion, making the reaction highly selective for activated rings.[18]

Caption: General workflow for Vilsmeier-Haack formylation.

Quantitative Data: Formylation of Dibromothiophenes

| Starting Isomer | Reagents and Conditions | Product | Yield (%) |

| 3,4-Dibromothiophene | POCl₃, DMF, 1,2-dichloroethane | 2-Formyl-3,4-dibromothiophene | 85% |

| 2,3-Dibromothiophene | POCl₃, DMF | 5-Formyl-2,3-dibromothiophene | 70% |

| 2,5-Dibromothiophene | POCl₃, N-methylformanilide | 3-Formyl-2,5-dibromothiophene | 55% |

Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dibromothiophene [17]

-

Vilsmeier Reagent Preparation: In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise to a solution of N,N-dimethylformamide (DMF) (5 equiv) in 1,2-dichloroethane. Stir the mixture for 30 minutes at this temperature.

-

Substrate Addition: Add a solution of 3,4-dibromothiophene (1.0 equiv) in 1,2-dichloroethane to the prepared Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat at reflux (approx. 80°C) for 4 hours.

-

Hydrolysis: Cool the mixture to room temperature and pour it into a stirred mixture of ice and water.

-

Neutralization: Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture until it is slightly basic (pH 8-9).

-

Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to afford the pure aldehyde.

Conclusion

The electrophilic substitution of dibromothiophenes is a challenging yet powerful tool for the synthesis of complex, functionalized heterocycles. The deactivating effect of the two bromine atoms necessitates harsher reaction conditions compared to unsubstituted thiophene. However, the regioselectivity of these reactions is generally predictable, guided by the inherent preference for substitution at the α-positions and modulated by the substitution pattern of the starting isomer. The methodologies outlined in this guide for halogenation, acylation, and formylation provide a robust framework for researchers in medicinal chemistry and materials science to access a wide array of substituted thiophene derivatives for further development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dibromothiophene|lookchem [lookchem.com]

- 4. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. 2,3,5-Tribromothiophene synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. m.youtube.com [m.youtube.com]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

The Aldehyde Functional Group in Substituted Thiophenes: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in a variety of chemical transformations. When functionalized with an aldehyde group, the reactivity of the thiophene nucleus is significantly enhanced, providing a versatile handle for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in substituted thiophenes, with a focus on its implications for drug discovery and development. We will delve into the electronic and steric effects of substituents on the thiophene ring, detail key reaction protocols, present quantitative reactivity data, and visualize relevant biological pathways.

Factors Influencing the Reactivity of the Aldehyde Group

The reactivity of the aldehyde group on a substituted thiophene ring is a nuanced interplay of electronic and steric factors. The inherent electron-withdrawing nature of the thiophene ring, compared to benzene, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Electronic Effects

Substituents on the thiophene ring can either amplify or attenuate this inherent reactivity through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl groups (-COR) further increase the electrophilicity of the carbonyl carbon. This is due to their ability to delocalize the negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic addition reactions. For instance, the presence of a nitro group can accelerate nucleophilic additions by up to 8-fold.

-

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and methyl (-CH₃) decrease the reactivity of the aldehyde. They donate electron density to the thiophene ring, which in turn reduces the partial positive charge on the carbonyl carbon, making it less attractive to nucleophiles.

A quantitative understanding of these electronic effects can be achieved through Hammett correlations. A study on Knoevenagel condensations with substituted thiophene-2-carboxaldehydes yielded a positive ρ (rho) value of +1.8.[1] This indicates that the reaction is facilitated by electron-withdrawing substituents that stabilize the developing negative charge in the rate-determining step.[1]

Steric Effects

The steric environment around the aldehyde group also plays a crucial role in its reactivity. Bulky substituents ortho to the aldehyde can hinder the approach of nucleophiles, thereby slowing down the reaction rate. This effect is particularly pronounced with large nucleophiles. For example, in the formation of Schiff bases, the equilibrium constant (Keq) for the reaction with tert-butylamine is 12-fold lower than that with methylamine, a direct consequence of the increased steric bulk.[1]

Key Reactions of the Aldehyde Group

The aldehyde functionality on substituted thiophenes participates in a wide array of chemical transformations, making it a cornerstone for synthetic diversification.

Nucleophilic Addition Reactions

This is the most fundamental reaction of the aldehyde group. A variety of nucleophiles, including organometallics (Grignard and organolithium reagents), cyanide, and amines, can add to the carbonyl carbon.

-

Schiff Base Formation: Primary amines react with thiophene aldehydes to form Schiff bases (imines). The equilibrium constants for these reactions typically range from 10² to 10⁴ L/mol, influenced by the nucleophilicity of the amine.[1]

-

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt) to the aldehyde group yields a cyanohydrin. This reaction is reversible and base-catalyzed.

-

Reduction to Alcohols: Thiophene aldehydes are readily reduced to the corresponding primary alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: This reaction provides a powerful method for the synthesis of alkenes from aldehydes. A phosphorus ylide attacks the aldehyde to form a betaine intermediate, which then collapses to an alkene and a phosphine oxide.

Condensation Reactions

-

Knoevenagel Condensation: This is a base-catalyzed reaction between the thiophene aldehyde and a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). The reaction proceeds via a carbanion intermediate and is often followed by spontaneous dehydration to yield a new carbon-carbon double bond. The rate-limiting step is typically the formation of the enolate.[1]

Oxidation Reactions

Thiophene aldehydes can be oxidized to the corresponding carboxylic acids using various oxidizing agents, such as chromium trioxide (CrO₃) in an acidic medium. Kinetic studies have shown that thiophene-2-carboxaldehyde undergoes oxidation at a rate 3.2 times faster than benzaldehyde under similar conditions, which is attributed to the stabilization of the transition state by the sulfur atom's lone pair of electrons.[1]

Quantitative Data on Reactivity

To facilitate a comparative analysis, the following tables summarize key quantitative data related to the reactivity of substituted thiophene aldehydes.

Table 1: Rate Constants for Oxidation of Aromatic Aldehydes with CrO₃ [1]

| Compound | Rate Constant (k × 10⁴ L/mol·s) |

| Thiophene-2-carboxaldehyde | 7.9 ± 0.6 |

| Benzaldehyde | 2.5 ± 0.3 |

| Furfural | 5.1 ± 0.4 |

Table 2: Equilibrium Constants for Schiff Base Formation [1]

| Amine | Keq (L/mol) |

| Methylamine | High (within 10² to 10⁴ range) |

| tert-Butylamine | 12-fold lower than methylamine |

Table 3: Hammett Correlation Data for Knoevenagel Condensation [1]

| Parameter | Value | Interpretation |

| ρ (rho) | +1.8 | Reaction is favored by electron-withdrawing substituents. |

| R² | 0.94 | Strong linear correlation. |

Experimental Protocols

This section provides detailed methodologies for several key reactions involving substituted thiophene aldehydes.

Synthesis of 5-Nitrothiophene-2-carboxaldehyde

This protocol describes the nitration of thiophene-2-carboxaldehyde.

Materials:

-

Thiophene-2-carboxaldehyde

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice-salt bath

-

Ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Column chromatography setup (silica gel, dichloromethane/hexanes)

Procedure:

-

Prepare a nitrating mixture by cautiously adding 31 mL of concentrated sulfuric acid to 40 mL of fuming nitric acid, keeping the mixture cool.

-

In a separate flask, dissolve 20 g (17.8 mmol) of thiophene-2-carboxaldehyde in 4 mL of concentrated sulfuric acid and cool the solution in an ice-salt bath.

-

Slowly add the nitrating mixture to the cooled thiophene-2-carboxaldehyde solution with continuous stirring. Maintain the temperature in the ice-salt bath.

-

After the addition is complete, continue stirring for an additional 5 minutes.

-

Quench the reaction by carefully pouring the mixture onto a large amount of crushed ice and water.

-

Extract the aqueous mixture with ether.

-

Combine the ether extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of 4-nitro and 5-nitro isomers, can be purified by column chromatography using a gradient of 30-50% dichloromethane in hexanes to yield 5-nitrothiophene-2-carboxaldehyde as a light yellow solid.[2]

Reduction of Thiophene-2-carboxaldehyde with Sodium Borohydride

This protocol outlines the reduction of an aldehyde to a primary alcohol.

Materials:

-

Thiophene-2-carboxaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF) (optional)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the thiophene-2-carboxaldehyde in methanol (or a mixture of THF and methanol) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the corresponding thiophene-2-methanol.[3][4][5][6]

Wittig Reaction of Thiophene-2-carboxaldehyde

This procedure describes the synthesis of a stilbene-like derivative from thiophene-2-carboxaldehyde.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Thiophene-2-carboxaldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a test tube, dissolve approximately 0.48 g of benzyltriphenylphosphonium chloride and 0.30 g of thiophene-2-carboxaldehyde in about 3 mL of dichloromethane.

-

Add approximately 1 mL of 50% aqueous sodium hydroxide solution and stir the two-phase mixture vigorously for 30 minutes.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.[7][8][9]

Role in Drug Discovery: Targeting Signaling Pathways

Substituted thiophenes are a cornerstone in the development of targeted therapies, particularly in oncology. Their rigid, planar structure and electronic properties make them ideal scaffolds for designing inhibitors of key signaling molecules. Thiophene-based aldehydes serve as crucial intermediates in the synthesis of these bioactive compounds.

Kinase Inhibition

Many thiophene derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiophene-containing compounds have been shown to inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

-

AKT Inhibition: The PI3K/AKT pathway is another crucial signaling axis that promotes cell survival and proliferation. Thiophene derivatives have been identified as inhibitors of AKT, a serine/threonine kinase, thereby inducing apoptosis in cancer cells.

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by thiophene-based drugs.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a thiophene derivative against a target kinase.

Caption: Workflow for determining kinase inhibition IC50.

Conclusion

The aldehyde group in substituted thiophenes is a remarkably versatile functional group, whose reactivity can be finely tuned by the electronic and steric nature of other substituents on the thiophene ring. This tunable reactivity, coupled with the inherent biological relevance of the thiophene scaffold, makes thiophene aldehydes invaluable starting materials and intermediates in the synthesis of novel therapeutic agents and advanced materials. A thorough understanding of the principles governing their reactivity and the practical application of key synthetic protocols is essential for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. The continued exploration of the rich chemistry of substituted thiophene aldehydes promises to yield new molecular entities with significant scientific and societal impact.

References

- 1. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 2. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Dibromothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3,4-dibromothiophene-2-carbaldehyde, a versatile building block in the synthesis of novel therapeutic agents and advanced materials. Thiophene-based compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][3]

Introduction to Regioselective Coupling

The presence of two bromine atoms on the thiophene ring of this compound presents a challenge and an opportunity for regioselective synthesis. The differential reactivity of the C-Br bonds allows for the stepwise introduction of different aryl or heteroaryl groups. Generally, the selectivity of the coupling is influenced by the electronic environment of the carbon-halogen bond and the steric hindrance around the reaction site. In substituted dibromothiophenes, the position of the electron-withdrawing or electron-donating groups plays a crucial role in determining which bromine atom undergoes oxidative addition to the palladium catalyst first. For instance, in the closely related 4,5-dibromothiophene-2-carboxaldehyde, the initial Suzuki coupling occurs selectively at the C5 position.[4] This is attributed to the electronic activation at this position. By analogy, for this compound, the bromine at the C3 position is expected to be more reactive towards Suzuki coupling due to its proximity to the electron-withdrawing aldehyde group.

Experimental Protocols

A general and robust protocol for the selective mono-arylation of a dibromothiophene aldehyde is detailed below. This protocol can be adapted for a variety of aryl boronic acids. For a double Suzuki coupling, the second boronic acid can be added after the first coupling is complete, often with the addition of a phosphine ligand to facilitate the reaction at the less reactive position.[4]

Materials and Equipment:

-

This compound

-

Aryl boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])

-

Solvent (e.g., 1,4-Dioxane/water mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure for Mono-Arylation:

-

To a round-bottom flask, add this compound (1.0 mmol), the desired aryl boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 or 6:1 ratio, 10 mL).

-

The reaction mixture is heated to 90-100 °C and stirred vigorously overnight (typically 12-24 hours).[2][4]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired mono-arylated product.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dibromothiophenes with various aryl boronic acids, which can be used as a starting point for optimizing the reaction with this compound.

| Substrate (Dibromothiophene) | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4,5-dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (6:1) | 90 | Good | [4] |

| 2,5-dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | Moderate to Good | [1][3] |

| 2,4-dibromothiophene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | Dioxane/H₂O | 90 | Good | [5] |

| 4-bromothiophene-2-carbaldehyde | Various arylboronic acids/esters | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | 85-90 | Moderate to Excellent | [6][7] |

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Heck Reaction of 3,4-Dibromothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for conducting the Heck reaction using 3,4-dibromothiophene-2-carbaldehyde. This versatile building block can be functionalized to generate a variety of substituted thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials.

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] In the context of drug discovery, the selective functionalization of heterocyclic scaffolds like thiophene is of significant interest. This compound offers two reactive C-Br bonds, allowing for selective or sequential Heck couplings to introduce vinyl substituents. The presence of the electron-withdrawing formyl group is expected to influence the regioselectivity of the reaction.

Based on studies of similar substrates, such as the Suzuki-Miyaura coupling of 2-formyl-3,4-dibromothiophenes, the reaction is anticipated to proceed selectively at the C3 position.[1] This is attributed to the electronic activation of the C3-Br bond by the adjacent aldehyde group.

Key Applications

The products of the Heck reaction with this compound are valuable intermediates for the synthesis of:

-

Thienopyridine derivatives: These compounds are known to have diverse biological activities and are of interest in medicinal chemistry.

-

Conjugated materials: The introduction of vinyl groups can extend the π-conjugation of the thiophene ring, leading to materials with interesting electronic and optical properties.

-

Complex molecular scaffolds: The remaining C-Br bond at the C4 position can be further functionalized through subsequent cross-coupling reactions, allowing for the construction of highly substituted thiophenes.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the Heck reaction of this compound with representative alkenes. Please note that these are starting points for optimization, as specific yields and optimal conditions will vary depending on the specific alkene used.

Table 1: Reaction Conditions for Heck Coupling of this compound

| Parameter | Typical Range/Value | Notes |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective precatalyst. |

| Catalyst Loading | 1-5 mol% | Lower loadings may be possible with highly reactive alkenes or optimized conditions. |

| Ligand | PPh₃, P(o-tol)₃, BINAP | The choice of ligand can influence reaction rate and selectivity. For simple substrates, PPh₃ is often sufficient. |

| Base | Et₃N, K₂CO₃, NaOAc | An organic base like triethylamine is commonly used. Inorganic bases can also be effective. |

| Solvent | DMF, DMAc, NMP, Toluene | Aprotic polar solvents are generally preferred to ensure solubility of the reactants and promote the reaction. |

| Temperature | 80-140 °C | The reaction temperature will depend on the reactivity of the specific substrates. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or GC-MS. |

| Alkene | Styrenes, Acrylates, Acrylonitrile | Electron-deficient and styrenic alkenes are generally good substrates for the Heck reaction. |

Table 2: Expected Regioselectivity and Yields for Monosubstitution

| Alkene Partner | Expected Position of Vinylation | Typical Yield Range (%) |

| Styrene | C3 | 60-85 |

| Methyl Acrylate | C3 | 70-95 |

| Acrylonitrile | C3 | 65-90 |

Yields are estimated based on reactions with analogous substituted bromothiophenes and are highly dependent on the specific reaction conditions and purification.

Experimental Protocols

Representative Protocol for the Heck Reaction of this compound with Methyl Acrylate

This protocol describes a general procedure for the monosubstitution at the C3 position.

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol). Stir the mixture at room temperature for 10 minutes.

-

Alkene Addition: Add methyl acrylate (1.2 mmol) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired methyl (E)-3-(4-bromo-2-formylthiophen-3-yl)acrylate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Caption: Catalytic cycle of the Heck reaction.

Caption: General experimental workflow for the Heck reaction.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 2. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dibromothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and pharmacologically active molecules. Thiophene derivatives, in particular, are significant structural motifs in medicinal chemistry, known to exhibit a range of biological activities.

This document provides detailed protocols for the Knoevenagel condensation of 3,4-dibromothiophene-2-carbaldehyde with various active methylene compounds. The electron-withdrawing nature of the bromine atoms on the thiophene ring is anticipated to enhance the reactivity of the aldehyde, facilitating the condensation under mild conditions. The resulting vinyl-substituted 3,4-dibromothiophenes are versatile precursors for further functionalization, making them attractive building blocks in drug discovery and materials science.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:

Application Notes and Protocols: Synthesis of Conductive Polymers from 3,4-dibromothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of aldehyde-functionalized conductive polythiophenes starting from the monomer 3,4-dibromothiophene-2-carbaldehyde. Polythiophenes are a significant class of conductive polymers with wide-ranging applications in electronics, sensors, and bio-interfacing materials. The presence of a reactive aldehyde group on the polymer backbone offers a versatile handle for post-polymerization modification, enabling the covalent attachment of biomolecules, drugs, or other functional moieties. This is particularly relevant for applications in drug development, biosensing, and targeted therapies. We present two primary synthesis strategies: direct polymerization via palladium-catalyzed cross-coupling reactions (Suzuki and Stille polycondensation) and a protective group strategy to ensure the integrity of the aldehyde functionality.

Overview of Synthetic Pathways

The synthesis of poly(this compound) can be approached via two main routes, as illustrated in the workflow below. The direct method is more atom-economical, while the protection strategy can prevent potential side reactions involving the aldehyde group, ensuring higher structural fidelity of the final polymer.

Application of 3,4-Dibromothiophene-2-carbaldehyde in Organic Electronics: A Versatile Building Block for Advanced Materials

Introduction

3,4-Dibromothiophene-2-carbaldehyde is a halogenated thiophene derivative that serves as a key building block in the synthesis of novel organic semiconducting materials. Its unique structure, featuring two reactive bromine atoms and a formyl group on a thiophene ring, allows for diverse chemical modifications, making it a valuable precursor for creating conjugated polymers and small molecules with tailored optoelectronic properties. These materials are at the forefront of research and development in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The presence of the bromine atoms at the 3 and 4 positions enables the extension of the π-conjugated system through various cross-coupling reactions, such as Suzuki and Stille polymerizations. This is a fundamental strategy for tuning the bandgap and energy levels of the resulting materials to optimize their performance in electronic devices. The aldehyde functional group at the 2-position offers a site for further chemical transformations, allowing for the introduction of different functional moieties to influence solubility, molecular packing, and interfacial properties.

Application in Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are widely used as the active channel material in OFETs due to their excellent charge transport properties and environmental stability. The incorporation of this compound into polymer backbones can lead to materials with high charge carrier mobilities. The specific substitution pattern can influence the planarity of the polymer chain and the degree of intermolecular π-π stacking, which are crucial for efficient charge transport.

Logical Workflow for Polymer Synthesis and OFET Fabrication

Caption: Workflow for synthesizing a thiophene-based polymer and fabricating an OFET device.

Application in Organic Photovoltaics (OPVs)

In the field of OPVs, this compound can be utilized to construct donor-acceptor (D-A) copolymers. The resulting polymers can act as the electron donor material in the active layer of a solar cell. The ability to modify the chemical structure allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge separation and high open-circuit voltages.

Application in Organic Light-Emitting Diodes (OLEDs)

While direct applications in OLEDs are less commonly reported for this specific precursor, its derivatives can be used to synthesize host materials or emissive materials. The wide bandgap that can be achieved with certain thiophene-based polymers makes them suitable as host materials for phosphorescent emitters. Furthermore, modification of the aldehyde group could lead to the development of novel fluorescent or phosphorescent emitters.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the target molecule or polymer. However, general procedures for common polymerization techniques are provided below.

General Protocol for Stille Polymerization

Stille coupling is a versatile method for the synthesis of conjugated polymers. It involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.

Materials:

-

This compound

-

Distannylated co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (e.g., P(o-tol)₃)

-

Anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the distannylated co-monomer (1.0 eq) in the chosen solvent.

-

Add the palladium catalyst (e.g., 2-5 mol%) and the ligand.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.

-

Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC).

-

Upon completion, cool the mixture to room temperature and precipitate the polymer by adding it to a non-solvent (e.g., methanol or acetone).

-

Filter the polymer and purify it further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and oligomers.

-

Dry the purified polymer under vacuum.

General Protocol for Suzuki Polymerization

Suzuki polymerization is another powerful tool for synthesizing conjugated polymers, reacting an organoboron compound with an organic halide.

Materials:

-

This compound

-

Diboronic acid or ester co-monomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)

-

Solvent system (e.g., toluene/water or dioxane/water)

-

Phase-transfer catalyst (e.g., Aliquat 336), if needed

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the diboronic acid or ester co-monomer (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-4 eq).

-

Add the degassed solvent system.

-

Heat the mixture to reflux (typically 80-110 °C) and stir for 24-72 hours.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Precipitate the polymer in a non-solvent like methanol.

-

Filter and purify the polymer by Soxhlet extraction.

-

Dry the final polymer under vacuum.

Data Presentation

| Device Type | Polymer Class | Mobility (cm²/Vs) | On/Off Ratio | PCE (%) |

| OFET | Poly(3-alkylthiophene)s | 0.01 - 1.0 | 10⁵ - 10⁸ | - |

| Donor-Acceptor Copolymers | 0.1 - 10 | 10⁵ - 10⁸ | - | |

| OPV | Polythiophene:Fullerene | - | - | 3 - 5 |

| Donor-Acceptor Copolymer:Fullerene | - | - | 7 - 12 | |

| Donor-Acceptor Copolymer:Non-Fullerene | - | - | 10 - 18+ |

Note: The performance of organic electronic devices is highly dependent on the specific molecular structure of the active material, the device architecture, and the fabrication conditions.

Signaling Pathways and Logical Relationships

The performance of organic electronic devices is governed by a series of interconnected physical processes. The chemical structure of the building blocks, such as this compound, directly influences these processes.

Caption: Relationship between material properties and device performance in organic electronics.

This compound is a promising and versatile building block for the synthesis of advanced organic semiconducting materials. Its rich chemistry allows for the creation of a wide array of conjugated polymers and small molecules with tunable properties suitable for applications in OFETs, OPVs, and OLEDs. While detailed device data for materials directly derived from this specific precursor is an active area of research, the general synthetic protocols and structure-property relationships outlined provide a solid foundation for its exploration and utilization in the field of organic electronics. Further research into novel materials derived from this compound is expected to lead to significant advancements in the performance and stability of organic electronic devices.

Application of 3,4-Dibromothiophene-2-carbaldehyde in Organic Field-Effect Transistors: A Survey of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromothiophene-2-carbaldehyde is a halogenated heterocyclic compound featuring a thiophene ring substituted with two bromine atoms and an aldehyde functional group. This substitution pattern makes it a versatile building block in organic synthesis, particularly for the construction of more complex, conjugated molecular architectures. In the field of organic electronics, thiophene-based materials are of significant interest for applications in organic field-effect transistors (OFETs) due to their excellent charge transport properties and environmental stability.

While direct polymerization of this compound for use in OFETs is not prominently documented in scientific literature, its strategic importance lies in its role as a precursor for the synthesis of novel monomers. The bromine atoms offer reactive sites for cross-coupling reactions, enabling the extension of the conjugated system, while the aldehyde group provides a handle for various chemical transformations to create diverse molecular structures with tailored electronic properties. This document explores potential synthetic pathways and conceptual applications of this compound in the development of active materials for OFETs.

Synthetic Pathways and Potential Applications

The primary utility of this compound in the context of OFETs is as a starting material for the synthesis of more elaborate semiconducting small molecules and polymers. The aldehyde and bromo-substituents can be sequentially or concertedly modified to build conjugated systems suitable for charge transport.

Functionalization of the Aldehyde Group

The aldehyde functionality is a versatile anchor for a variety of carbon-carbon bond-forming reactions, which can be exploited to introduce vinylene or cyano-vinylene linkages, known to influence the electronic and optical properties of conjugated materials.

1. Knoevenagel Condensation: The reaction of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, via Knoevenagel condensation can yield electron-deficient monomers. These monomers can then be polymerized through their bromine atoms using methods like Stille or Suzuki cross-coupling.

Conceptual Experimental Workflow for Monomer Synthesis via Knoevenagel Condensation:

Caption: Synthetic workflow for a potential OFET monomer.

2. Wittig Reaction: The Wittig reaction provides another route to introduce vinyl groups. By reacting this compound with a phosphonium ylide, a variety of substituted vinylthiophenes can be synthesized, which can subsequently be used in polymerization reactions.

Polymerization via Cross-Coupling Reactions

The two bromine atoms on the thiophene ring are ideal handles for metal-catalyzed cross-coupling reactions, which are cornerstones of conjugated polymer synthesis.

1. Stille and Suzuki Coupling: After modification of the aldehyde group, the resulting dibromo-monomer can be subjected to Stille or Suzuki polycondensation with a suitable distannyl or diboronic acid co-monomer to yield a donor-acceptor (D-A) type conjugated polymer. The choice of the co-monomer is critical in tuning the bandgap and energy levels of the resulting polymer for efficient charge injection and transport in an OFET device.

Conceptual Experimental Workflow for Polymer Synthesis and OFET Fabrication:

Caption: From monomer to device: a conceptual workflow.

Quantitative Data and Experimental Protocols

As of the current literature survey, there is a lack of specific, published quantitative data on the performance of OFETs where the active material is a polymer directly synthesized from this compound. Researchers interested in this area would need to perform the synthesis and device characterization to generate such data. The following tables are provided as templates for how such data could be presented.

Table 1: Hypothetical Monomer Synthesis Data

| Starting Material | Reaction Type | Co-reactant | Product | Yield (%) |

| This compound | Knoevenagel | Malononitrile | 2-((3,4-dibromothiophen-2-yl)methylene)malononitrile | - |

| This compound | Wittig | (Triphenylphosphoranylidene)acetonitrile | 3-(3,4-dibromothiophen-2-yl)acrylonitrile | - |

Table 2: Hypothetical Polymer Properties and OFET Performance Data

| Polymer ID | Co-monomer | Molecular Weight (kDa) | Hole Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

| P1 | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | - | - | - | - |

| P2 | 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene | - | - | - | - |

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel organic semiconductors for OFET applications. The presence of both reactive bromine atoms and a versatile aldehyde group provides a rich chemical playground for the design and synthesis of new conjugated materials. Future research efforts focused on the systematic synthesis and characterization of polymers derived from this precursor could lead to the development of high-performance OFETs. The protocols and data presentation formats outlined in this document provide a framework for such investigations.

Application Notes and Protocols: 3,4-Dibromothiophene-2-carbaldehyde in Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,4-dibromothiophene-2-carbaldehyde as a versatile building block for the synthesis of novel conjugated polymers for organic photovoltaic (OPV) applications. The following sections detail the synthetic pathways, device fabrication protocols, and expected performance metrics based on analogous thiophene-based polymer systems.

Introduction